4,5-Dimethoxy-2-nitrobenzyl carbonochloridate 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate
Brand Name: Vulcanchem
CAS No.: 42855-00-5
VCID: VC1763128
InChI: InChI=1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3
SMILES: COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC
Molecular Formula: C10H10ClNO6
Molecular Weight: 275.64 g/mol

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate

CAS No.: 42855-00-5

Cat. No.: VC1763128

Molecular Formula: C10H10ClNO6

Molecular Weight: 275.64 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate - 42855-00-5

Specification

CAS No. 42855-00-5
Molecular Formula C10H10ClNO6
Molecular Weight 275.64 g/mol
IUPAC Name (4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate
Standard InChI InChI=1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3
Standard InChI Key RWWPKIOWBQFXEE-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC
Canonical SMILES COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC

Introduction

Chemical Structure and Identification

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate (CAS# 42855-00-5) is a chloroformate derivative characterized by a benzyl group with nitro and methoxy substituents. It is commonly known within the scientific community as NVOC-Cl, representing a key member of the nitrobenzyl photoprotecting group family.

Basic Identifiers and Properties

The compound is identified by several key parameters as shown in the following table:

ParameterValue
CAS Number42855-00-5
Molecular FormulaC₁₀H₁₀ClNO₆
Molecular Weight275.64300 g/mol
Synonyms4,5-Dimethoxy-2-nitrobenzyl chloroformate, (4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate
SMILESCOc1cc(COC(Cl)=O)c(cc1OC)N+=O
InChI1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3

Physical Properties

The physical characteristics of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate are essential for understanding its handling requirements and application limitations:

PropertyValue
Physical StateSolid
Melting Point125°C (dec.)(lit.)
Boiling Point396.4°C at 760 mmHg
Density1.399 g/cm³
Flash Point193.5°C
Refractive Index1.545
LogP3.01060
PSA90.58000

These physical properties indicate a relatively stable compound with moderate lipophilicity as suggested by its LogP value .

Structural Characteristics and Reactivity

The chemical structure of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate features several key functional groups that contribute to its distinctive reactivity profile.

Structural Features

The compound contains a chloroformate group (-COCl) attached to a benzyl carbon, with the aromatic ring bearing a nitro group at the ortho position and methoxy groups at the para and meta positions. Three-dimensional molecular modeling reveals that the two methoxy oxygens, the nitro group, and the aromatic ring are all coplanar, resulting in strong inductive effects that influence reactivity patterns .

This coplanarity is a critical structural feature that distinguishes 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate from other benzyl chloroformates, as it enhances electron withdrawal from the carbonyl carbon center, making it more susceptible to nucleophilic attack .

Reactivity Patterns

Studies of solvolysis kinetics demonstrate that 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate exhibits higher reactivity than analogous compounds like benzyl chloroformate (CBZ-Cl) and p-nitrobenzyl chloroformate (PNZ-Cl) in solvents where carbonyl-addition mechanisms dominate .

The enhanced reactivity can be attributed to:

  • Stronger electron-withdrawing effects from the nitro group

  • Additional inductive effects from the two methoxy groups

  • Coplanarity of the aromatic substituents, which maximizes electronic interactions

Solvolysis Mechanisms

Research into the solvolysis mechanisms of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate has provided significant insights into its reactive behavior in various solvents.

Kinetic Studies

Solvolysis studies conducted at 25.0°C in twenty hydroxylic solvents demonstrated distinct reactivity patterns. The specific rates of solvolysis were correlated using an extended Grunwald-Winstein treatment, which revealed important mechanistic details .

Key findings from these kinetic studies include:

  • The l/m ratio of 2.85 obtained for 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is close to the ratio of 2.95 for phenyl chloroformate in identical solvents

  • This similarity suggests comparable transition-state structures for both compounds

  • The data supports an addition-elimination (A-E) mechanism with a rate-determining addition step

Comparison with Other Chloroformates

Comparative analysis with other benzyl chloroformates revealed significant differences in reactivity rates:

CompoundRelative Rate in Nucleophilic Solvents
4,5-Dimethoxy-2-nitrobenzyl carbonochloridateHighest
p-Nitrobenzyl chloroformateIntermediate
Benzyl chloroformateLowest

This rate trend indicates that the carbonyl-carbon reaction center in 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate carries a much greater partial positive charge than the carbonyl reaction centers in other benzyl chloroformates, making it more susceptible to nucleophilic attack .

Photochemical Properties and Mechanisms

One of the most valuable characteristics of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is its photolabile nature, which enables its widespread use as a protecting group that can be removed under specific light conditions.

Photolysis Mechanism

The photolysis of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate proceeds through a complex mechanism that has been studied using various spectroscopic techniques. Key findings include:

  • Photolysis proceeds primarily from the singlet manifold rather than triplet states

  • Triplet state formation can trap molecules in a non-reactive state, potentially lowering quantum yields

  • Complete photolysis and release of protected groups can occur within microsecond timeframes

Quantum Yields

Quantum yields for photolysis vary depending on the protected group and solvent conditions:

Leaving GroupSolventQuantum Yield (Φ)Chemical Yield (%)
Carboxylic acidsBenzene0.18-0.2585-95
Carboxylic acidsMethanol0.09-0.1492
PhosphatesBenzene0.09~2
PhosphatesMethanol0.7194
AminesAcetonitrile0.035-0.07097

These variations in quantum yields demonstrate the significant impact of both solvent environment and the nature of the protected group on photolysis efficiency .

Applications in Research and Chemistry

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate has found numerous applications across various fields of chemistry and biochemistry.

Peptide and Nucleotide Synthesis

As a photolabile protecting reagent, 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is commonly employed in:

  • Protection of amino groups during peptide synthesis

  • Solid-phase synthesis of base-sensitive S-acylthioethyl (SATE)-prooligonucleotides

  • Sequential construction of complex peptide chains without unwanted side reactions

Protein Chemistry Applications

The compound has been utilized to create photoactivatable biomolecules:

  • Preparation of inactive, caged protein conjugates which can be activated by near-ultraviolet light

  • Synthesis of caged, photocleavable phospholipid derivatives like NVOC-DOPE

  • Complete photolysis of liposomal dispersions of protected phospholipids results in conversion to active forms and subsequent release of entrapped molecules

Surface Modification Technologies

Recent applications have expanded to surface chemistry:

  • Modification of surface properties by introducing photocleavable NVOC moiety into chitosan to control cell attachment

  • Development of photoactivatable self-localizing ligands with improved photosensitivity for protein localization control in living cells

Hazard ParameterClassification
Hazard CodesC: Corrosive
Signal WordDanger
GHS PictogramGHS05
Hazard StatementsH314: Causes severe skin burns and eye damage
Risk PhrasesR34

Recent Advances in Research

Current research continues to expand the applications of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, particularly in biological systems requiring precise spatial and temporal control.

Applications in Aerosol Chemistry

Emerging research has examined the role of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate derivatives in particle growth processes:

  • Models of ultrafine particle growth in flow tube reactors

  • Comparisons between growth by non-volatile organic compound (NVOC) condensation and other mechanisms

  • Studies highlighting how particle-phase chemistry can change aerosol kinetics within flow tubes

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